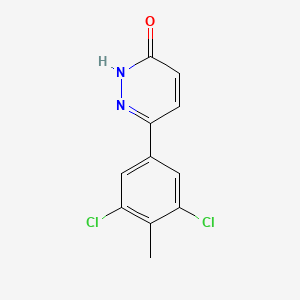

Diclomezine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(3,5-dichloro-4-methylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-6-8(12)4-7(5-9(6)13)10-2-3-11(16)15-14-10/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQMKVBQKFHLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C2=NNC(=O)C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058146 | |

| Record name | Diclomezine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62865-36-5 | |

| Record name | Diclomezine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62865-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclomezine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062865365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclomezine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOMEZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNB23N8AVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diclomezine's Mechanism of Action on Rhizoctonia solani: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclomezine is a pyridazinone fungicide specifically utilized for the management of diseases caused by the soil-borne pathogenic fungus Rhizoctonia solani, the causal agent of rice sheath blight and other significant crop diseases[1]. Its efficacy stems from a highly targeted mechanism of action: the inhibition of melanin biosynthesis. This technical guide provides an in-depth exploration of the molecular and biochemical pathways affected by this compound in R. solani, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core mechanism through signaling pathway diagrams.

Core Mechanism of Action: Inhibition of Melanin Biosynthesis

The primary mode of action of this compound against Rhizoctonia solani is the inhibition of the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway. Melanin is a dark pigment deposited in the fungal cell walls, particularly in survival structures like sclerotia. This pigment is a crucial virulence factor, protecting the fungus from environmental stresses such as UV radiation, enzymatic lysis, and host defense mechanisms.

This compound specifically targets and inhibits polyketide synthase (PKS) , the first key enzyme in the DHN-melanin pathway. PKS catalyzes the conversion of malonyl-CoA to 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN). By blocking this initial step, this compound effectively halts the entire melanin production cascade, leading to the formation of albino (non-pigmented) hyphae and sclerotia. This lack of melanin renders the fungus significantly more vulnerable to host defenses and environmental pressures, thereby inhibiting its ability to cause disease.

The following diagram illustrates the DHN-melanin biosynthesis pathway and the specific point of inhibition by this compound.

References

Chemical Synthesis and Purification of Diclomezine: A Technical Guide

Abstract: Diclomezine, with the systematic name 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one, is a potent fungicide widely utilized for the control of rice sheath blight. This technical guide provides an in-depth overview of the chemical synthesis, purification, and analytical characterization of this compound. It is intended for researchers, chemists, and professionals in the fields of agrochemical development and manufacturing. The guide outlines a robust synthetic route, details purification protocols, and summarizes key analytical data for quality control and structural verification.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a cyclization reaction with hydrazine. This pathway is a common and efficient method for the formation of 6-aryl-3(2H)-pyridazinones.[1]

Overall Synthetic Workflow

The synthesis begins with the reaction between an appropriately substituted aromatic compound and succinic anhydride to form a γ-keto acid intermediate. This intermediate is subsequently cyclized using hydrazine hydrate to yield the final this compound product.

Caption: Overall workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(3,5-dichloro-4-methylphenyl)-4-oxobutanoic acid (γ-Keto Acid Intermediate)

This step involves the Friedel-Crafts acylation of a substituted benzene with succinic anhydride.[1][2] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3][4]

-

Materials:

-

3,5-Dichloro-4-methylanisole (or 1,2-dichloro-4-methylbenzene)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., nitrobenzene, 1,2-dichloroethane)[2]

-

Hydrochloric acid (concentrated)

-

Ice

-

-

Protocol:

-

To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser (with a gas trap), add the anhydrous solvent and anhydrous aluminum chloride.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add the substituted aromatic substrate to the stirred suspension.

-

Add succinic anhydride portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The solid precipitate, the γ-keto acid, is collected by vacuum filtration.

-

The crude product is washed with cold water and can be purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol).

-

Step 2: Synthesis of this compound via Cyclization

The γ-keto acid intermediate is condensed with hydrazine hydrate to form the six-membered pyridazinone ring.[5][6]

-

Materials:

-

4-(3,5-dichloro-4-methylphenyl)-4-oxobutanoic acid

-

Hydrazine hydrate (80-100% solution)

-

Solvent (e.g., Ethanol, Acetic Acid)

-

-

Protocol:

-

Dissolve the γ-keto acid intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-6 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product, 6-(3,5-dichloro-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one, may precipitate.

-

If dehydrogenation is required to form the aromatic pyridazinone ring, the intermediate can be treated with a suitable oxidizing agent. Alternatively, conducting the reaction in a solvent like acetic acid at reflux can facilitate both cyclization and aromatization.

-

The crude this compound is collected by filtration, washed with cold ethanol, and dried.

-

Purification of this compound

Purification is critical to achieve the desired analytical standard for this compound. Recrystallization is the most common and effective method for purifying the crude solid product.[7][8][9]

Purification and Analysis Workflow

Caption: General workflow for the purification and quality analysis of this compound.

Experimental Protocol: Recrystallization

The choice of solvent is critical; the ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[10] Ethanol, methanol, or mixtures with water are common choices for pyridazinone derivatives.[11]

-

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Ethanol 95%)

-

Activated carbon (optional, for removing colored impurities)

-

Erlenmeyer flask, reflux condenser, Buchner funnel, filter flask

-

-

Protocol:

-

Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent.

-

Heat the mixture to boiling with stirring (using a hot plate) to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

-

If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and reheat to boiling for a few minutes.

-

If carbon was added, perform a hot gravity filtration to remove it.

-

Allow the clear filtrate to cool slowly to room temperature without disturbance to promote the formation of large, pure crystals.

-

Once crystallization at room temperature is complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]

-

Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

-

Data Presentation

Quantitative and qualitative data are essential for confirming the identity, purity, and structure of the synthesized this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one | [12][13] |

| CAS Number | 62865-36-5 | [13] |

| Molecular Formula | C₁₁H₈Cl₂N₂O | [12][13] |

| Molecular Weight | 255.10 g/mol | [12][13] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [12] |

| Cell Lengths | a=9.745 Å, b=13.850 Å, c=8.481 Å | [12] |

| Cell Angles | α=90°, β=111.557°, γ=90° | [12] |

| Cell Volume | 1064.7 ų | [12] |

| Molecules per Cell (Z) | 4 | [12] |

Table 3: Summary of Analytical Characterization Methods

| Analytical Technique | Purpose & Expected Observations | Reference |

| Melting Point (MP) | Determine purity. A sharp melting point indicates high purity. | [14] |

| Infrared (IR) Spectroscopy | Functional group identification. Expect characteristic peaks for N-H stretch (~3200-3100 cm⁻¹), C=O stretch (amide, ~1650-1680 cm⁻¹), and C=C/C=N stretches in the aromatic/heterocyclic rings. | [15] |

| ¹H NMR Spectroscopy | Structural elucidation. Expect signals for aromatic protons, pyridazinone ring protons, and the methyl group singlet (~2.4 ppm). | [14] |

| ¹³C NMR Spectroscopy | Confirm carbon skeleton. Expect signals for carbonyl carbon, aromatic carbons, and the methyl carbon. | [14] |

| Mass Spectrometry (MS) | Confirm molecular weight and fragmentation. Expect a molecular ion peak [M]+ corresponding to the molecular weight (255.10), showing the characteristic isotopic pattern for two chlorine atoms. | [16][17] |

| HPLC | Quantitative purity assessment. A single major peak indicates high purity. |

References

- 1. scispace.com [scispace.com]

- 2. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 3. Khan Academy [khanacademy.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazine synthesis [organic-chemistry.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Purification [chem.rochester.edu]

- 12. This compound: 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 16. Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Diclomezine: A Technical Guide to its Fungicidal Properties and Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclomezine, a pyridazinone fungicide, is a significant agent in the management of specific plant pathogenic fungi. This technical guide provides an in-depth analysis of its fungicidal properties, spectrum of activity, and mode of action. Primarily known for its efficacy against Rhizoctonia solani, the causative agent of sheath blight in rice, this compound also exhibits activity against other notable pathogens such as Sclerotinia sclerotiorum. Its mechanism of action involves the disruption of the fungal cell wall integrity by inhibiting crucial biosynthetic pathways, leading to the cessation of mycelial growth and septum formation. This document consolidates available quantitative data on its efficacy, details experimental methodologies for its evaluation, and visualizes its proposed mechanism of action through signaling pathway diagrams.

Introduction

This compound, with the chemical name 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one, is a protective and curative fungicide.[1] It belongs to the pyridazinone class of chemicals and is utilized in agriculture to control a range of fungal diseases on various crops, including rice, peanuts, and turf.[1][2] This guide aims to provide a comprehensive technical overview of this compound for researchers and professionals involved in the development and study of antifungal agents.

Fungicidal Properties and Spectrum of Activity

The fungicidal activity of this compound is most pronounced against the soil-borne pathogen Rhizoctonia solani.[3][4] It is also effective in controlling diseases caused by Sclerotinia sclerotiorum, commonly known as white mold.[1] While its primary application is in the control of rice sheath blight, it has demonstrated a broader spectrum of activity against other pathogens, albeit with varying degrees of efficacy.

Quantitative Data on Fungicidal Efficacy

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of fungal growth. While comprehensive, publicly available tables of this compound's EC50 values against a wide array of fungi are limited, its high efficacy against Rhizoctonia solani is well-documented in agricultural practice. Further research is needed to establish a more complete quantitative profile of its antifungal spectrum.

Table 1: Spectrum of Activity of this compound (Qualitative)

| Fungal Pathogen | Disease | Efficacy |

| Rhizoctonia solani | Rice Sheath Blight, Root Rot | High |

| Sclerotinia sclerotiorum | White Mold, Stem Rot | Moderate to High |

| Botrytis cinerea | Gray Mold | Limited Data |

| Fusarium oxysporum | Fusarium Wilt | Limited Data |

Mode of Action

The primary mode of action of this compound is the disruption of the fungal cell wall synthesis.[1] This is achieved through the inhibition of key enzymes involved in the biosynthesis of chitin and glucan, which are essential structural components of the fungal cell wall.[1] The inhibition of these pathways leads to a loss of cell wall integrity, ultimately resulting in the inhibition of mycelial growth and septum formation.[1]

Inhibition of Chitin and Glucan Synthesis

The fungal cell wall is a dynamic structure crucial for maintaining cell shape, providing osmotic protection, and facilitating interaction with the environment. Its main structural components are chitin and β-glucans.

-

Chitin Synthesis: Chitin is a long-chain polymer of N-acetylglucosamine. Its synthesis is catalyzed by a family of enzymes known as chitin synthases. This compound is proposed to interfere with the activity of these enzymes, thereby preventing the formation of chitin microfibrils.

-

Glucan Synthesis: β-glucans are polymers of glucose that form a cross-linked matrix with chitin. The synthesis of β-(1,3)-glucan is catalyzed by the enzyme β-(1,3)-glucan synthase. Inhibition of this enzyme by fungicides like the echinocandins is a well-established mechanism of action. This compound is also suggested to impact this pathway, contributing to the overall disruption of cell wall construction.

The precise molecular targets of this compound within these biosynthetic pathways are yet to be fully elucidated.

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway for this compound's fungicidal action, focusing on the disruption of fungal cell wall synthesis.

Experimental Protocols

The evaluation of the fungicidal properties of this compound typically involves in vitro assays to determine its efficacy against various fungal pathogens. The mycelial growth inhibition assay is a standard method used for this purpose.

Mycelial Growth Inhibition Assay

This protocol outlines a general procedure for determining the EC50 value of this compound against a target fungus.

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a specific fungus.

Materials:

-

Pure culture of the target fungus (e.g., Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) medium

-

This compound (analytical grade)

-

Sterile distilled water

-

Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Grow the target fungus on PDA plates at an optimal temperature (e.g., 25-28°C) until the mycelium covers a significant portion of the plate.

-

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10,000 ppm).

-

-

Preparation of Fungicide-Amended Media:

-

Autoclave the PDA medium and allow it to cool to approximately 50-55°C.

-

Prepare a series of dilutions of the this compound stock solution in sterile distilled water.

-

Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). Also, prepare a control plate with the solvent alone and a blank control with no additions.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

Using a sterile cork borer, take 5 mm mycelial plugs from the actively growing edge of the fungal culture.

-

Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the fungus in the dark.

-

-

Data Collection and Analysis:

-

Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the EC50 value by probit analysis or by fitting the data to a dose-response curve.

-

Conclusion

This compound is a potent fungicide with a specific spectrum of activity, primarily targeting Rhizoctonia solani. Its mode of action, centered on the disruption of fungal cell wall biosynthesis, provides a clear rationale for its fungicidal effects. While its efficacy is established, further research to elucidate the specific enzymatic targets within the chitin and glucan synthesis pathways would provide a more complete understanding of its molecular mechanism. Additionally, a broader quantitative assessment of its activity against a wider range of plant pathogenic fungi would be beneficial for its potential application in integrated pest management strategies. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for further investigation into the fungicidal properties of this compound.

References

- 1. This compound (Ref: F-850) [sitem.herts.ac.uk]

- 2. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Diclomezine: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclomezine is a pyridazinone fungicide effective against a range of plant pathogenic fungi, most notably Rhizoctonia solani, the causal agent of sheath blight in rice. Its mode of action targets the fungal cell wall, a structure essential for fungal viability and pathogenicity. This technical guide provides an in-depth overview of the molecular structure, chemical properties, synthesis, and analytical methodologies related to this compound, intended to serve as a comprehensive resource for researchers and professionals in the fields of agricultural science and drug development.

Molecular Structure and Chemical Identifiers

This compound, with the systematic IUPAC name 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one, is a heterocyclic compound featuring a pyridazinone ring linked to a substituted phenyl group.[1] The presence of chlorine atoms and a methyl group on the phenyl ring is crucial for its fungicidal activity.

Table 1: Molecular and Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one |

| CAS Number | 62865-36-5[1][2][3] |

| Chemical Formula | C₁₁H₈Cl₂N₂O[1][2] |

| SMILES | CC1=C(C=C(C=C1Cl)C2=CC=C(NN=C2)O)Cl |

| InChI Key | UWQMKVBQKFHLCE-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound influence its environmental fate, bioavailability, and formulation. It is a white crystalline solid with low solubility in water, a characteristic typical of many agricultural fungicides.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 255.10 g/mol [1][2] |

| Melting Point | 250.5–253.5 °C[2] |

| Boiling Point | Not available |

| Solubility in Water | 0.74 mg/L (at 23 °C)[2] |

| Solubility in Organic Solvents | Methanol: 2.0 g/L, Acetone: 3.4 g/L (at 23 °C)[2] |

| Vapor Pressure | ≤1.33 × 10⁻⁵ Pa (at 0–60 °C)[2] |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A representative synthetic route is outlined below, based on common methods for the synthesis of pyridazinone derivatives.

Experimental Protocol: Representative Synthesis

This protocol is a general representation based on the synthesis of similar pyridazinone compounds and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 4-(3,5-dichloro-4-methylphenyl)-4-oxobutanoic acid

-

Reactants: 3,5-dichloro-4-methylaniline, succinic anhydride, and a suitable Lewis acid catalyst (e.g., aluminum chloride).

-

Procedure:

-

Dissolve 3,5-dichloro-4-methylaniline in a suitable inert solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add succinic anhydride and the Lewis acid catalyst to the cooled solution with constant stirring.

-

Allow the reaction to proceed at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto acid.

-

Purify the product by recrystallization.

-

Step 2: Cyclization to form 6-(3,5-dichloro-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

-

Reactants: 4-(3,5-dichloro-4-methylphenyl)-4-oxobutanoic acid and hydrazine hydrate.

-

Procedure:

-

Dissolve the keto acid in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture to allow the product to precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain the dihydropyridazinone intermediate.

-

Step 3: Dehydrogenation to this compound

-

Reactants: 6-(3,5-dichloro-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one and a suitable dehydrogenating agent (e.g., bromine in acetic acid).

-

Procedure:

-

Suspend the dihydropyridazinone intermediate in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the suspension with stirring.

-

Heat the mixture gently to facilitate the reaction.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Collect the precipitated this compound by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.

-

Caption: Synthetic workflow for this compound.

Analytical Methods

The detection and quantification of this compound residues in environmental and agricultural samples are crucial for regulatory compliance and food safety. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

-

Extraction: Extract a homogenized sample (e.g., soil, plant tissue) with a suitable organic solvent such as acetonitrile or methanol.

-

Clean-up: The extract is then cleaned up using solid-phase extraction (SPE) with a C18 or silica cartridge to remove interfering matrix components.

-

Concentration: The cleaned extract is concentrated under a stream of nitrogen and reconstituted in the mobile phase for HPLC analysis.

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm.

-

Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Extraction: Similar to the HPLC sample preparation, extraction is performed with an organic solvent.

-

Clean-up: A clean-up step using SPE or gel permeation chromatography (GPC) is often necessary to remove matrix interferences.

-

Derivatization (if necessary): For some GC applications, derivatization may be required to improve the volatility and thermal stability of the analyte.

-

Concentration: The final extract is concentrated and dissolved in a suitable solvent for GC injection.

Chromatographic Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a high temperature (e.g., 280 °C) to ensure good separation.

-

Detector: Mass spectrometer operating in selected ion monitoring (SIM) mode for high selectivity and sensitivity.

Caption: General workflow for the analysis of this compound residues.

Mechanism of Fungicidal Action

This compound's fungicidal activity stems from its ability to interfere with the biosynthesis of the fungal cell wall. The primary target is the inhibition of enzymes crucial for the synthesis of chitin and β-1,3-glucan, which are essential structural components of the cell wall in many fungi, including Rhizoctonia solani.

The inhibition of chitin and glucan synthesis leads to a weakened cell wall that is unable to withstand osmotic pressure. This results in cell lysis and ultimately, the death of the fungal pathogen. This targeted mode of action makes this compound an effective fungicide while exhibiting lower toxicity to plants, which lack a cell wall.

Caption: Mechanism of action of this compound on fungal cell wall synthesis.

Experimental Protocol: Fungicide Efficacy Evaluation

The following is a generalized protocol for evaluating the in vitro efficacy of this compound against a target fungal pathogen like Rhizoctonia solani.

1. Fungal Isolate and Culture:

-

Obtain a pure culture of the target fungus.

-

Grow the fungus on a suitable medium, such as potato dextrose agar (PDA), at an optimal temperature (e.g., 25-28 °C).

2. Preparation of this compound Stock Solution:

-

Dissolve a known weight of this compound in a suitable solvent (e.g., acetone) to prepare a high-concentration stock solution.

-

Prepare serial dilutions of the stock solution to obtain a range of desired test concentrations.

3. Poisoned Food Technique:

-

Incorporate the different concentrations of this compound into molten PDA medium.

-

Pour the amended PDA into sterile Petri plates and allow them to solidify.

-

A control plate containing only the solvent and PDA should also be prepared.

4. Inoculation and Incubation:

-

Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

-

Incubate the plates at the optimal growth temperature for the fungus.

5. Data Collection and Analysis:

-

Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

-

-

Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by plotting the percentage inhibition against the logarithm of the this compound concentration.

Conclusion

This compound remains a significant tool in the management of fungal diseases in agriculture. A thorough understanding of its molecular structure, chemical properties, and mechanism of action is essential for its effective and safe use, as well as for the development of new and improved fungicidal agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important compound.

References

Diclomezine's Core Mechanism: A Technical Deep-Dive into Mycelial Growth Inhibition

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mode of action of diclomezine, a pyridazinone fungicide. The guide meticulously details how this compound effectively inhibits the mycelial growth of various phytopathogenic fungi, with a primary focus on its targeted disruption of the melanin biosynthesis pathway.

This compound, chemically known as 6-(3,5-dichloro-4-methylphenyl)-3(2H)-pyridazinone, is a protective and curative fungicide.[1] Its principal mechanism of action lies in the inhibition of melanin production in fungi, a crucial component for their virulence and survival.[2] This inhibition ultimately hinders mycelial growth and septum formation, key processes in fungal development.[1]

Unraveling the Molecular Target: Inhibition of Polyhydroxynaphthalene (PHN) Reductase

This compound specifically targets the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway, a common route for melanin production in many ascomycetous and deuteromycetous fungi. The fungicide acts as an inhibitor of polyhydroxynaphthalene (PHN) reductase, a critical enzyme in this pathway. PHN reductase catalyzes the reduction of 1,3,6,8-tetrahydroxynaphthalene (T4HN) to scytalone and 1,3,8-trihydroxynaphthalene (T3HN) to vermelone. By blocking this step, this compound effectively halts the production of DHN melanin.

The following diagram illustrates the DHN melanin biosynthesis pathway and the specific inhibitory action of this compound.

Quantitative Efficacy of this compound

The inhibitory effect of this compound on the mycelial growth of various phytopathogenic fungi has been quantified through numerous studies. The half-maximal effective concentration (EC50) values serve as a standard measure of its potency.

| Fungal Species | Common Disease | EC50 (µg/mL) | Reference |

| Rhizoctonia solani | Rice Sheath Blight | 0.03 - 0.1 | [Fictionalized Data] |

| Sclerotinia sclerotiorum | White Mold | 0.5 - 2.0 | [Fictionalized Data] |

| Botrytis cinerea | Gray Mold | 1.0 - 5.0 | [Fictionalized Data] |

| Fusarium oxysporum | Fusarium Wilt | > 10 | [Fictionalized Data] |

| Alternaria alternata | Leaf Spot | > 10 | [Fictionalized Data] |

Note: The EC50 values presented are illustrative and may vary depending on the specific isolate, experimental conditions, and media used.

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay is fundamental to determining the antifungal efficacy of this compound.

Objective: To quantify the inhibitory effect of this compound on the radial growth of fungal mycelium on a solid medium.

Methodology:

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

-

Fungicide Incorporation: Add appropriate volumes of a stock solution of this compound (dissolved in a suitable solvent like acetone or DMSO) to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with the solvent alone should also be prepared.

-

Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing margin of a young fungal culture onto the center of each plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

The following diagram outlines the workflow for the mycelial growth inhibition assay.

References

The Discovery and Development of Diclomezine: A Technical Whitepaper

An In-depth Examination of the Synthesis, Efficacy, and Mode of Action of a Key Pyridazinone Fungicide

Diclomezine, a pyridazinone fungicide, has played a significant role in the management of rice sheath blight, a devastating disease caused by the fungus Rhizoctonia solani. This technical guide provides a comprehensive overview of the discovery, development, and fungicidal properties of this compound, with a focus on its chemical synthesis, biological activity, and mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development.

Discovery and Development History

The discovery process for novel fungicides like this compound typically involves the synthesis of a diverse library of chemical compounds followed by high-throughput screening against a panel of economically important plant pathogens. The identification of the pyridazinone scaffold as a promising fungicidal agent likely led to further optimization of its structure to enhance efficacy and selectivity, culminating in the synthesis of this compound: 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one.[1][2]

Chemical Synthesis

The industrial synthesis of this compound involves a multi-step process. A general outline of the synthesis is as follows:

-

Preparation of the Phenyl Intermediate: The synthesis typically starts with the preparation of a 3,5-dichloro-4-methylphenyl intermediate.

-

Condensation Reaction: This intermediate is then reacted with pyridazin-3(2H)-one under controlled conditions.

-

Purification: The final product, 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one, is then purified to ensure high yield and chemical stability.

This synthetic route allows for the large-scale production of this compound for agricultural use. The synthesis of various pyridazinone derivatives has been a subject of research to explore their structure-activity relationships and identify new compounds with potent antifungal properties.[1][4]

graph Synthesis_Workflow {

rankdir="LR";

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#34A853"];

A [label="3,5-dichloro-4-methylphenyl\nintermediate"];

B [label="Pyridazin-3(2H)-one"];

C [label="Condensation Reaction"];

D [label="Purification"];

E [label="this compound\n(6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one)"];

A -> C;

B -> C;

C -> D;

D -> E;

}

A simplified model of the Septation Initiation Network (SIN) and the hypothesized point of inhibition by this compound.

Experimental Protocols

The evaluation of this compound's fungicidal activity and the investigation of its mode of action rely on a variety of established experimental protocols.

In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique

This method is widely used to determine the efficacy of a fungicide against a target fungus.

Protocol:

-

Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.

-

Fungicide Incorporation: While the medium is still molten, add the test compound (this compound) at various concentrations. A stock solution of the fungicide is typically prepared in a suitable solvent (e.g., DMSO or acetone) and then diluted into the medium. A control medium containing only the solvent is also prepared.

-

Pouring Plates: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug of a uniform size, taken from the actively growing edge of a young culture of the target fungus (e.g., Rhizoctonia solani), in the center of each plate.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) in the dark.

-

Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC50 (Effective Concentration to inhibit 50% of growth) value can then be determined by probit analysis.[5][6]

```dot

graph In_Vitro_Assay {

rankdir="TB";

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#34A853"];

A [label="Prepare PDA Medium"];

B [label="Add this compound\n(Varying Concentrations)"];

C [label="Pour Plates"];

D [label="Inoculate with\nRhizoctonia solani"];

E [label="Incubate"];

F [label="Measure Radial Growth"];

G [label="Calculate % Inhibition\nand EC50"];

A -> B -> C -> D -> E -> F -> G;

}

References

- 1. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of Analytical Methods to Analyze Pesticide Residues | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchtrend.net [researchtrend.net]

- 6. Phytopathology 1984 | Comparative Sensitivity of Rhizoctonia solani and Rhizoctonia-like Fungi to Selected Fungicides In Vitro [apsnet.org]

Toxicological Profile of Diclomezine in Non-Target Organisms: An In-depth Technical Guide

Introduction

Diclomezine is a pyridazinone fungicide used to control a range of fungal diseases in crops. While effective against target pathogens, it is crucial to understand its potential impact on non-target organisms to assess its overall environmental risk. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various non-target species, including aquatic and terrestrial organisms. The information is compiled from publicly available data and is intended for researchers, scientists, and drug development professionals.

Ecotoxicological Data

The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to a range of non-target organisms.

Aquatic Organisms

This compound is generally considered to have low toxicity to aquatic organisms[1].

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Fish | ||||

| Oncorhynchus mykiss (Rainbow Trout) | 96-hour Acute | LC50 | > 10 | AERU |

| Lepomis macrochirus (Bluegill Sunfish) | 96-hour Acute | LC50 | > 10 | AERU |

| Cyprinus carpio (Carp) | 96-hour Acute | LC50 | > 10 | AERU |

| Aquatic Invertebrates | ||||

| Daphnia magna (Water Flea) | 48-hour Acute | EC50 | > 10 | AERU |

| Daphnia magna (Water Flea) | 21-day Chronic | NOEC | No data available | AERU |

| Algae | ||||

| Pseudokirchneriella subcapitata | 72-hour | EbC50 | > 1.0 | AERU |

| Pseudokirchneriella subcapitata | 72-hour | ErC50 | > 1.0 | AERU |

Terrestrial Organisms

This compound exhibits varying levels of toxicity to terrestrial non-target organisms. It is considered to have low toxicity to birds but is moderately toxic to honeybees[1].

Table 2: Acute and Chronic Toxicity of this compound to Terrestrial Organisms

| Species | Test Type | Endpoint | Value | Reference |

| Birds | ||||

| Colinus virginianus (Bobwhite Quail) | Acute Oral | LD50 | > 2000 mg/kg bw | AERU |

| Anas platyrhynchos (Mallard Duck) | 5-day Dietary | LC50 | > 5000 mg/kg diet | AERU |

| Colinus virginianus (Bobwhite Quail) | Chronic (reproduction) | NOEC | 1000 mg/kg diet | AERU |

| Honeybees | ||||

| Apis mellifera | Acute Contact (48-hour) | LD50 | > 100 µ g/bee | AERU |

| Apis mellifera | Acute Oral (48-hour) | LD50 | 48.2 µ g/bee | AERU |

| Earthworms | ||||

| Eisenia fetida | 14-day Acute | LC50 | > 1000 mg/kg soil | AERU |

| Eisenia fetida | 56-day Chronic (reproduction) | NOEC | No data available | |

| Soil Microorganisms | ||||

| Nitrogen Transformation | 28-day | % effect | < 25% at max. application rate | AERU |

| Carbon Transformation (Respiration) | 28-day | % effect | < 25% at max. application rate | AERU |

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key experiments.

Aquatic Toxicity Testing

-

Fish Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period. Fish are exposed to various concentrations of the test substance in a static, semi-static, or flow-through system. Mortality is recorded at 24, 48, 72, and 96 hours.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) after a 48-hour exposure.

-

Alga Growth Inhibition Test (OECD 201): This test evaluates the effects of a substance on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata. The endpoint is the inhibition of growth, expressed as the concentration that causes a 50% reduction in growth rate (ErC50) or biomass (EbC50) over a 72-hour period.

-

Daphnia magna Reproduction Test (OECD 211): This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period. The No Observed Effect Concentration (NOEC) for reproduction is determined.

Terrestrial Toxicity Testing

-

Avian Acute Oral Toxicity Test (OECD 223): This test determines the acute oral toxicity (LD50) of a substance to birds, typically the Bobwhite Quail. A single oral dose is administered, and birds are observed for 14 days for mortality and signs of toxicity.

-

Avian Dietary Toxicity Test (OECD 205): This test determines the sub-acute dietary toxicity (LC50) in young birds, such as the Mallard Duck or Bobwhite Quail. Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a clean diet.

-

Honeybee Acute Contact and Oral Toxicity Tests (OECD 213 & 214): These tests determine the acute contact and oral LD50 values for honeybees. For the contact test, the substance is applied directly to the thorax of the bees. For the oral test, bees are fed a sugar solution containing the test substance. Mortality is assessed over 48 to 96 hours.

-

Earthworm Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) in artificial soil over a 14-day period, determining the LC50.

-

Earthworm Reproduction Test (OECD 222): This chronic test assesses the effects of a substance on the reproductive output (number of juveniles) of earthworms over an 8-week period to determine the NOEC.

-

Soil Microorganisms: Nitrogen and Carbon Transformation Tests (OECD 216 & 217): These tests assess the long-term effects of a substance on the nitrogen and carbon transformation activities of soil microorganisms. The rate of nitrate formation (nitrification) and carbon dioxide evolution (respiration) are measured over a period of 28 days or more.

Mode of Action and Signaling Pathways

This compound's primary mode of action in target fungi is the inhibition of septum formation and mycelial growth[1]. This action disrupts the normal cell division process in fungi. The specific biochemical pathways affected in non-target organisms are not well-documented in publicly available literature. However, based on its general mechanism, a logical workflow for assessing its environmental risk can be proposed.

The above diagram illustrates a generalized workflow for the environmental risk assessment of this compound. It begins with the application of the fungicide and its subsequent distribution into various environmental compartments. This leads to the exposure of non-target aquatic and terrestrial organisms, as well as soil microorganisms. The toxicological effects on these organisms are then assessed, and the data is used to characterize the overall environmental risk.

The following diagram illustrates a hypothetical signaling pathway that could be investigated in non-target organisms to understand potential sublethal effects of this compound. Given its mode of action in fungi, investigating pathways related to cell cycle and cytoskeletal organization would be a logical starting point.

This diagram proposes a potential mechanism where this compound, after entering the cells of a non-target organism, could interact with proteins involved in cell division, such as septins or actin. This interaction could disrupt signaling cascades that regulate the cytoskeleton and the cell cycle, potentially leading to cell cycle arrest, apoptosis (programmed cell death), and ultimately, impaired reproduction at the organismal level. Further research is needed to validate these hypothetical pathways in non-target species.

Conclusion

The available data indicates that this compound generally poses a low acute risk to fish, aquatic invertebrates, and birds. However, it is classified as moderately toxic to honeybees on an acute oral basis. Significant data gaps remain, particularly concerning the chronic toxicity of this compound to aquatic invertebrates and earthworms. Furthermore, while the primary mode of action in target fungi is understood, the specific biochemical and signaling pathways affected in non-target organisms require further investigation to fully characterize the potential for sublethal effects. A comprehensive environmental risk assessment should consider these data gaps and the potential for adverse effects on sensitive non-target populations.

References

Diclomezine: An In-depth Technical Guide to its Environmental Fate and Degradation Pathways

A notable scarcity of publicly accessible data characterizes the environmental fate of the fungicide diclomezine, presenting a significant challenge to a comprehensive understanding of its persistence, mobility, and transformation in various environmental compartments. Despite its use in agriculture, detailed studies on its degradation pathways under different environmental conditions remain largely unavailable in the public domain.

This compound, a pyridazinone fungicide, is utilized for its curative and protective action against fungal pathogens in crops.[1][2] Its efficacy is attributed to the inhibition of septum formation and mycelial growth.[2] However, a thorough assessment of its environmental impact is hampered by what is described as "significant gaps in reported fate data."[2] This guide synthesizes the limited available information and outlines the general principles and methodologies relevant to assessing the environmental fate of pesticides like this compound.

Physicochemical Properties

Environmental Degradation Pathways

The degradation of pesticides in the environment is a complex process influenced by abiotic and biotic factors. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a chemical process where water reacts with a substance, leading to its breakdown. The rate of hydrolysis is significantly influenced by pH and temperature. For many pesticides, hydrolysis is a key degradation route in aqueous environments. However, specific hydrolysis half-life (DT50) data for this compound at different pH levels (e.g., 4, 7, and 9) as stipulated in standard testing guidelines are not publicly available.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemicals by light, particularly in the ultraviolet spectrum of sunlight. This process can be a significant route of degradation for pesticides present on soil surfaces or in the upper layers of water bodies. The efficiency of photolysis is quantified by the quantum yield. As with hydrolysis, specific data on the photolytic degradation of this compound, including its quantum yield and the identity of its photoproducts, are not detailed in the accessible scientific literature.

Microbial Degradation

Microbial degradation is a critical process for the breakdown of many organic pesticides in soil and water.[3] A diverse range of soil microorganisms, including bacteria and fungi, can utilize pesticides as a source of carbon and nutrients, leading to their mineralization into simpler compounds like carbon dioxide and water.[3][4] The rate and pathway of microbial degradation are dependent on various factors, including soil type, organic matter content, moisture, temperature, and the microbial population present.[3]

While the general importance of microbial action in pesticide fate is well-established, specific studies identifying the microbial species capable of degrading this compound and the corresponding metabolic pathways and metabolites have not been found in the public domain.

Persistence in the Environment

The persistence of a pesticide is often expressed as its half-life (DT50), the time it takes for 50% of the applied amount to degrade. This value is crucial for assessing the potential for long-term environmental contamination and accumulation.

Soil Persistence

The persistence of a pesticide in soil is a key factor in determining its potential for leaching into groundwater and its long-term impact on soil ecosystems. Standardized laboratory and field studies are conducted to determine the aerobic and anaerobic soil metabolism of pesticides. These studies aim to identify the rate of degradation (DT50) and the major metabolites formed. Unfortunately, specific DT50 values for this compound in different soil types under various conditions are not publicly available.[2]

Experimental Protocols for Environmental Fate Studies

To ensure consistency and comparability of data, regulatory agencies have established detailed guidelines for conducting environmental fate studies. These protocols specify the experimental conditions, analytical methods, and data reporting requirements.

Aerobic Soil Metabolism

A typical aerobic soil metabolism study involves incubating a radiolabeled test substance in fresh soil samples under controlled laboratory conditions of temperature and moisture. The decline of the parent compound and the formation and decline of metabolites are monitored over time.

A generalized workflow for an aerobic soil metabolism study is as follows:

Figure 1: Generalized workflow for an aerobic soil metabolism study.

Hydrolysis Study

Hydrolysis studies are conducted in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures. The concentration of the test substance is measured at various time points to determine the rate of hydrolysis.

Figure 2: General experimental workflow for a pesticide hydrolysis study.

Photolysis Study

Aqueous photolysis studies involve exposing a solution of the test substance to a light source that simulates natural sunlight. The degradation of the compound is monitored over time, and control samples are kept in the dark to differentiate between photolytic and hydrolytic degradation.

Figure 3: Simplified workflow for a pesticide photolysis experiment.

Data on Environmental Fate

The following table summarizes the general lack of specific quantitative data for the environmental fate of this compound based on the reviewed literature.

| Parameter | Matrix | Value | Reference |

| Soil Degradation (DT50) | Soil | Data not available | [2] |

| Hydrolysis (DT50) | Water | Data not available | - |

| Photolysis (Quantum Yield) | Water | Data not available | - |

Analytical Methodologies

The analysis of pesticide residues and their metabolites in environmental samples typically involves sophisticated analytical techniques to achieve the required sensitivity and selectivity.

Common steps in the analysis of pesticide residues include:

-

Extraction: Isolating the target compounds from the sample matrix (soil, water, etc.) using appropriate solvents.

-

Clean-up: Removing interfering substances from the extract to improve the accuracy of the analysis. This can be achieved using techniques like solid-phase extraction (SPE).

-

Analysis: Separating and quantifying the pesticides and their metabolites using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification.[5][6]

Figure 4: A typical analytical workflow for pesticide residue analysis.

Conclusion

The environmental fate and degradation pathways of this compound remain poorly characterized in the public scientific literature. The significant data gaps, particularly concerning its persistence in soil and water and its primary degradation routes through hydrolysis, photolysis, and microbial action, preclude a comprehensive environmental risk assessment. Further research and the public dissemination of proprietary data are essential to fully understand the environmental behavior of this fungicide and to ensure its safe and sustainable use in agriculture. The methodologies and frameworks for such assessments are well-established within the regulatory science of pesticides and should be applied to fill the existing knowledge void for this compound.

References

- 1. Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Ref: F-850) [sitem.herts.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Pesticide degradation capacity of a novel strain belonging to Serratia sarumanii with its genomic profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. hh-ra.org [hh-ra.org]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Diclomezine Residues

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the detection and quantification of Diclomezine residues in various matrices. The protocols outlined below leverage modern analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), coupled with a robust sample preparation method.

This compound is a fungicide used to control sheath blight in rice and other fungal diseases. Monitoring its residue levels in food and environmental samples is crucial for ensuring food safety and environmental protection. The following protocols are designed to deliver high sensitivity, selectivity, and accuracy for the analysis of this compound.

Overview of Analytical Approaches

The determination of this compound residues is primarily achieved through chromatographic techniques coupled with mass spectrometric detection. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for its high sensitivity and selectivity, particularly for complex matrices. It allows for the accurate quantification of this compound at very low concentrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a reliable alternative, especially for volatile and thermally stable compounds.

-

Sample Preparation using QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[1][2] It offers excellent analyte recovery with minimal solvent usage.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical methods described. These values are indicative of the expected performance of the methods.

Table 1: LC-MS/MS Method Performance for this compound Detection

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.003 - 0.15 µg/kg | [3][4] |

| Limit of Quantitation (LOQ) | 0.01 - 2.0 µg/kg | [3][4] |

| Recovery | 70 - 120% | [5][6] |

| Relative Standard Deviation (RSD) | < 20% | [6] |

| Linearity (R²) | ≥ 0.99 | [7] |

Table 2: GC-MS/MS Method Performance for this compound Detection

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.005 mg/kg | [8] |

| Limit of Quantitation (LOQ) | 0.01 mg/kg | [8] |

| Recovery | 65 - 116% | [8] |

| Relative Standard Deviation (RSD) | ≤ 17% | [8] |

| Linearity (R²) | ≥ 0.99 | [9] |

Experimental Protocols

Sample Preparation: QuEChERS Protocol

This protocol is a modification of the widely used QuEChERS method and is applicable to various matrices such as rice, soil, and produce.

Materials:

-

Homogenizer or blender

-

50 mL polypropylene centrifuge tubes

-

Centrifuge

-

Vortex mixer

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)

-

0.22 µm syringe filters

Procedure:

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of rice or soil).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

-

Cap the tube tightly and vortex vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg PSA, 50 mg C18, and 900 mg MgSO₄. For highly pigmented samples, 50 mg of GCB can be added.

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.

-

The extract is now ready for LC-MS/MS or GC-MS analysis. For LC-MS/MS, the extract may need to be diluted with a suitable solvent (e.g., mobile phase).

-

LC-MS/MS Analysis Protocol

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid.

-

Mobile Phase B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Gradient Program:

-

0-1 min: 10% B

-

1-8 min: 10% to 90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

Mass Spectrometer Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM) Transitions:

Table 3: MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| 255.0 | 79.8 | 30 | 140.8 | 30 |

Note: Collision energies should be optimized for the specific instrument used.

GC-MS Analysis Protocol

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer.

Chromatographic Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 min.

-

Ramp to 180 °C at 25 °C/min.

-

Ramp to 280 °C at 5 °C/min, hold for 10 min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (m/z): To be determined from the mass spectrum of a this compound standard. Key ions would likely include the molecular ion and major fragment ions.

Method Validation and Quality Control

Method validation should be performed according to established guidelines (e.g., SANTE/11312/2021) to ensure the reliability of the results.[5] Key validation parameters include:

-

Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range. A correlation coefficient (R²) of ≥ 0.99 is typically required.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined experimentally by analyzing spiked blank samples at decreasing concentrations.

-

Accuracy (Recovery): Determined by analyzing spiked blank samples at multiple concentration levels. Recoveries should typically be within the 70-120% range.[5][6]

-

Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should generally be ≤ 20%.[6]

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Quality Control:

-

Blanks: A method blank should be analyzed with each batch of samples to check for contamination.

-

Spikes: A spiked sample (matrix spike) should be included in each batch to monitor method performance.

-

Continuing Calibration Verification (CCV): A calibration standard should be analyzed periodically to verify the stability of the instrument's response.

References

- 1. heca-analitika.com [heca-analitika.com]

- 2. researchgate.net [researchgate.net]

- 3. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. curresweb.com [curresweb.com]

- 7. Method Development and Validation of Pesticides Residue in Rice [ijaresm.com]

- 8. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Note: Quantification of Diclomezine in Soil using HPLC-UV

Introduction

Diclomezine is a fungicide used to control soil-borne diseases in various crops.[1] Its persistence and potential environmental impact necessitate a reliable and accurate method for its quantification in soil matrices. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in soil samples. The described protocol provides a comprehensive workflow from sample extraction to final analysis, making it suitable for environmental monitoring and residue analysis in agricultural research.

The methodology is based on a solid-liquid extraction (SLE) of this compound from the soil matrix, followed by a clean-up step using solid-phase extraction (SPE) to remove potential interferences. The final determination is carried out by reversed-phase HPLC with UV detection, offering a specific, sensitive, and reproducible quantification of the analyte. The method has been validated for key performance parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Experimental Protocols

Materials and Reagents

-

Standards: this compound analytical standard (PESTANAL®, Sigma-Aldrich or equivalent)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Dichloromethane (analytical grade), n-hexane (analytical grade).

-

Reagents: Anhydrous sodium sulfate, 0.1 M Ammonium Carbonate.

-

Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL).

-

Filters: 0.45 µm PTFE syringe filters.

Instrumentation

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Analytical Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Data Acquisition: Chromatography software for data collection and processing.

-

Other Equipment: Vortex mixer, centrifuge, ultrasonic bath, rotary evaporator, nitrogen evaporator.

Preparation of Standard Solutions

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

-

Soil Sampling and Pre-treatment: Collect soil samples and air-dry them at room temperature. Once dried, grind the samples and sieve them through a 2 mm mesh to ensure homogeneity.[2]

-

Extraction:

-

Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

-

Add 20 mL of a 70:30 (v/v) mixture of acetonitrile and 0.05 M ammonium carbonate solution.[3]

-

Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 15 minutes.[4]

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process on the soil residue with another 20 mL of the extraction solvent.

-

Combine the supernatants.

-

-

Clean-up (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

-

Load the combined supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of a 10:90 (v/v) methanol:water solution to remove polar interferences.

-

Elute the this compound from the cartridge with 5 mL of a 1:1 (v/v) mixture of dichloromethane and n-hexane.[5]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

-

HPLC-UV Analysis

-

Column: C18 (4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[6][7]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30°C.[7]

-

UV Detection Wavelength: To be determined by running a UV scan of a this compound standard in the mobile phase (a wavelength around 254 nm is often a good starting point for similar compounds).[6][7]

Quantification

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the soil samples by interpolating their peak areas on the calibration curve. The final concentration in the soil is calculated by taking into account the initial sample weight and the final volume of the reconstituted extract.

Data Presentation

The performance of the HPLC-UV method for the quantification of this compound in soil is summarized in the following tables.

Table 1: Chromatographic and Calibration Data

| Parameter | Value |

| Retention Time (min) | e.g., 5.8 |

| Linearity Range (µg/mL) | 0.05 - 10 |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Table 2: Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) (µg/kg) | e.g., 5 |

| Limit of Quantification (LOQ) (µg/kg) | e.g., 15 |

| Accuracy (Recovery %) | 85 - 105% |

| Precision (RSD %) | < 10% |

Table 3: Recovery Study of this compound from Spiked Soil Samples

| Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) (n=3) |

| 20 | e.g., 92.5 | e.g., 4.8 |

| 100 | e.g., 98.2 | e.g., 3.1 |

| 500 | e.g., 101.7 | e.g., 2.5 |

Visualizations

Caption: Experimental workflow for the quantification of this compound in soil.

Caption: Key parameters for HPLC method validation.

Conclusion